molecular formula C23H23N5O3 B11616163 N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-43-3

N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11616163
CAS No.: 510762-43-3
M. Wt: 417.5 g/mol
InChI Key: OBWJIJMITBQPHF-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a benzyl group at the N-position, a 2-methoxyethyl chain at C7, a methyl group at C11, and a carboxamide moiety at C5. Structural elucidation of such compounds typically employs X-ray crystallography, leveraging tools like SHELXL and SIR97 for refinement and validation .

Properties

CAS No.

510762-43-3

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-15-7-6-10-28-20(15)26-21-18(23(28)30)13-17(19(24)27(21)11-12-31-2)22(29)25-14-16-8-4-3-5-9-16/h3-10,13,24H,11-12,14H2,1-2H3,(H,25,29)

InChI Key

OBWJIJMITBQPHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the benzyl, imino, and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino and oxo groups.

    Substitution: The benzyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Tricyclic Compounds

The compound’s tricyclic scaffold distinguishes it from simpler bicyclic or monocyclic analogs. Below is a comparative analysis of its structural features against similar compounds:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Crystallographic Method
N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 1,7,9-Triazatricyclo[8.4.0.0³,⁸] Benzyl, 2-methoxyethyl, methyl, carboxamide ~450 (estimated) SHELXL
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spiro[4.5]decane Benzothiazole, dimethylaminophenyl, hydroxyl ~400–450 IR, UV-Vis
Benzathine benzylpenicillin () β-lactam/thiazolidine Benzyl, dibenzylethylenediamine salt 909.14 Pharmacopoeial assays

Key Observations :

  • Substituents like the 2-methoxyethyl group may improve solubility relative to purely aromatic analogs (e.g., benzothiazole derivatives in ) .
  • Unlike penicillin derivatives (), this compound lacks a β-lactam ring, suggesting a divergent mechanism of action .

Physicochemical Properties and Analytical Characterization

Table 2: Comparative Physicochemical Properties
Property Target Compound Spiro Derivatives () Quaternary Ammonium ()
LogP (Estimated) ~2.5 ~3.0–3.5 ~1.8–2.2
Aqueous Solubility Moderate Low High (CMC-dependent)
Thermal Stability High (crystalline) Moderate Variable

Analytical Techniques :

  • X-ray Crystallography : SHELXL and SIR97 enable precise determination of bond lengths and angles, critical for confirming the triazatricyclo geometry .
  • Spectroscopy: IR and UV-Vis (as in ) could validate functional groups like the imino and carboxamide moieties .

Methodological Approaches in Similarity Assessment

highlights computational and experimental strategies for comparing structural and functional similarity:

Table 3: Similarity Assessment Metrics
Method Application Relevance to Target Compound
Tanimoto Coefficient Structural fingerprint-based similarity High (for virtual screening of tricyclic libraries)
Pharmacophore Mapping 3D alignment of functional groups Moderate (dependent on substituent conformations)
Crystallographic Overlay SHELX/SIR97-derived superpositions High (validates structural homology)

Critical Insight : Structural similarity, as emphasized in , underpins the assumption that the target compound may share biological targets with simpler tricyclics (e.g., kinase inhibitors). However, the 2-methoxyethyl and benzyl groups could introduce unique pharmacokinetic profiles .

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